Sorbinicate

Description

RN given refers to parent cpd

Properties

CAS No. |

6184-06-1 |

|---|---|

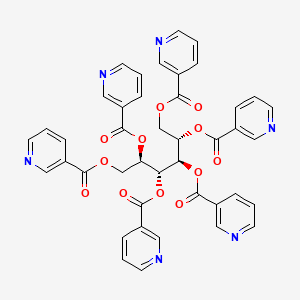

Molecular Formula |

C42H32N6O12 |

Molecular Weight |

812.7 g/mol |

IUPAC Name |

[(2R,3R,4R,5S)-2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)hexyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C42H32N6O12/c49-37(27-7-1-13-43-19-27)55-25-33(57-39(51)29-9-3-15-45-21-29)35(59-41(53)31-11-5-17-47-23-31)36(60-42(54)32-12-6-18-48-24-32)34(58-40(52)30-10-4-16-46-22-30)26-56-38(50)28-8-2-14-44-20-28/h1-24,33-36H,25-26H2/t33-,34+,35-,36-/m1/s1 |

InChI Key |

IMRLNFKFNFLWQF-IYKITFJXSA-N |

Isomeric SMILES |

C1=CC(=CN=C1)C(=O)OC[C@H]([C@H]([C@@H]([C@H](COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)OCC(C(C(C(COC(=O)C2=CN=CC=C2)OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6 |

Appearance |

Solid powder |

Other CAS No. |

6184-06-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

75178-19-7 (unspecified hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

D-glucitol hexanicotinate D-glucitol, nicotinic hexaester glucitol hexanicotinate glucitol hexanicotinate, hydrochloride sorbinicate |

Origin of Product |

United States |

Foundational & Exploratory

Sorbinicate's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate is a nicotinic acid derivative that has been investigated for its potential therapeutic effects, primarily in the context of diabetic complications. Its core mechanism of action revolves around the inhibition of the enzyme aldose reductase, a key player in the polyol pathway. This guide provides a detailed technical overview of sorbinicate's mechanism of action, drawing upon available data for aldose reductase inhibitors to elucidate its biochemical and cellular effects.

Core Mechanism: Inhibition of the Polyol Pathway

The primary mechanism of action of sorbinicate is the inhibition of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[1] Under normoglycemic conditions, this pathway plays a minor role in glucose metabolism. However, in hyperglycemic states, such as in diabetes mellitus, the flux of glucose through the polyol pathway is significantly increased.[2]

The Polyol Pathway consists of two main enzymatic steps:

-

Aldose Reductase: This enzyme catalyzes the reduction of glucose to sorbitol, utilizing NADPH as a cofactor.

-

Sorbitol Dehydrogenase: Sorbitol is subsequently oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.

The accumulation of sorbitol within cells is a key driver of diabetic complications. Due to its hydrophilic nature, sorbitol does not readily diffuse across cell membranes, leading to osmotic stress and subsequent cellular damage.[2] By inhibiting aldose reductase, sorbinicate aims to prevent the accumulation of intracellular sorbitol, thereby mitigating the pathological consequences of the overactivated polyol pathway.

Downstream Consequences of Aldose Reductase Inhibition

The inhibition of aldose reductase by compounds like sorbinicate initiates a cascade of downstream effects that counter the detrimental processes associated with diabetic complications. These effects extend beyond the simple reduction of sorbitol accumulation and involve the modulation of critical signaling pathways related to oxidative stress and inflammation.

1. Attenuation of Oxidative Stress:

The overactivation of the polyol pathway contributes significantly to oxidative stress through multiple mechanisms:

-

NADPH Depletion: The reduction of glucose to sorbitol consumes NADPH, a critical cofactor for glutathione reductase, which is essential for regenerating the antioxidant glutathione (GSH). Depletion of NADPH impairs the cell's antioxidant defense system.

-

Increased Reactive Oxygen Species (ROS) Production: The subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase generates NADH, which can fuel the production of reactive oxygen species (ROS) via NADH oxidase.[3]

By inhibiting aldose reductase, sorbinicate helps to preserve intracellular NADPH levels and reduce the production of ROS, thereby alleviating oxidative stress.

2. Modulation of the NF-κB Signaling Pathway:

Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammatory responses. In hyperglycemic conditions, NF-κB is activated, leading to the expression of pro-inflammatory cytokines and adhesion molecules, contributing to vascular inflammation and tissue damage.[4]

Aldose reductase inhibitors have been shown to prevent the activation of NF-κB. The proposed mechanism involves the prevention of protein kinase C (PKC) activation, which is a known upstream activator of the NF-κB pathway. By inhibiting aldose reductase, sorbinicate can potentially suppress the inflammatory cascade mediated by NF-κB.

Quantitative Data

Table 1: Illustrative Efficacy of Aldose Reductase Inhibitors (Data from Sorbinil Studies)

| Parameter | Value | Tissue/Cell Type | Study Population | Reference |

| IC50 (Aldose Reductase) | Not Available for Sorbinicate | - | - | - |

| Ki (Aldose Reductase) | Not Available for Sorbinicate | - | - | - |

| Erythrocyte Sorbitol Reduction | Significant reduction to near-normal levels | Erythrocytes | Diabetic Patients | [5][6][7] |

| Fasting Serum Sorbitol (T2DM) | 0.280 +/- 0.163 mg/L | Serum | Type 2 Diabetic Patients | [8] |

| Fasting Serum Sorbitol (Healthy) | 0.164 +/- 0.044 mg/L | Serum | Healthy Volunteers | [8] |

Experimental Protocols

In Vitro Aldose Reductase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound like sorbinicate on aldose reductase.

Materials:

-

Purified or partially purified aldose reductase (e.g., from bovine lens)[9]

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (pH 6.2-7.2)[9]

-

Test compound (Sorbinicate) dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the desired concentration of the test compound (sorbinicate).

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in the absence of the inhibitor (control).

-

To determine the IC50 value, the assay is performed with a range of inhibitor concentrations, and the concentration that produces 50% inhibition is calculated.[10]

Determination of Inhibition Type (e.g., Competitive, Non-competitive):

To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using a Lineweaver-Burk plot to visualize the type of inhibition.[11]

Measurement of Sorbitol Levels in Biological Samples (e.g., Erythrocytes)

This protocol describes a general approach for quantifying sorbitol levels in red blood cells, a common method to assess the in vivo efficacy of aldose reductase inhibitors.[8]

Materials:

-

Whole blood sample

-

Internal standard (e.g., xylitol)

-

Perchloric acid

-

Potassium carbonate

-

Gas chromatography-mass spectrometry (GC-MS) system

-

Derivatization agent (e.g., acetic anhydride/pyridine)

Procedure:

-

Sample Preparation:

-

Lyse the red blood cells.

-

Deproteinize the sample using perchloric acid.

-

Neutralize the sample with potassium carbonate.

-

Add an internal standard.

-

-

Derivatization:

-

Evaporate the sample to dryness.

-

Derivatize the sample with an agent like acetic anhydride in pyridine to form volatile derivatives of the polyols.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on a suitable capillary column.

-

Detect and quantify the sorbitol derivative based on its mass spectrum and retention time relative to the internal standard.

-

Visualizations

Signaling Pathways

Caption: Polyol pathway and downstream effects of aldose reductase inhibition by sorbinicate.

Experimental Workflow

Caption: Experimental workflow for the evaluation of an aldose reductase inhibitor like sorbinicate.

Conclusion

Sorbinicate's primary mechanism of action is the inhibition of aldose reductase, the rate-limiting enzyme of the polyol pathway. This inhibition mitigates the hyperglycemia-induced accumulation of intracellular sorbitol, thereby reducing osmotic stress. Furthermore, by preventing the depletion of NADPH and the overproduction of NADH, sorbinicate helps to alleviate oxidative stress. The modulation of downstream signaling pathways, particularly the inhibition of PKC and NF-κB activation, underscores its potential to counter the inflammatory processes implicated in the pathogenesis of diabetic complications. While specific quantitative data for sorbinicate remain elusive in publicly accessible literature, the established framework of aldose reductase inhibition provides a robust model for understanding its therapeutic potential. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic profile of sorbinicate and to definitively establish its clinical efficacy.

References

- 1. scbt.com [scbt.com]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. Inhibition of aldose reductase by dietary antioxidant curcumin: mechanism of inhibition, specificity and significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of sorbinil treatment on red cell sorbitol levels and clinical and electrophysiological parameters of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of sorbinil treatment on erythrocytes and platelets of persons with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Six-month treatment with sorbinil in asymptomatic diabetic neuropathy. Failure to improve abnormal nerve function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. brieflands.com [brieflands.com]

- 10. Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Therapeutic Potential of Sorbinicate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbinicate (D-glucitol hexanicotinate) is a nicotinic acid derivative that has been investigated for its therapeutic potential in managing hyperlipidemia and diabetic complications. As a prodrug of nicotinic acid, it offers a slower release profile, potentially mitigating the side effects commonly associated with nicotinic acid therapy, such as flushing. Furthermore, its structural similarity to sorbitol suggests a possible role as an aldose reductase inhibitor, offering a mechanistic basis for its use in preventing or treating the long-term complications of diabetes. This technical guide provides a comprehensive overview of the existing data on sorbinicate, including its mechanism of action, pharmacokinetic profile, and clinical and preclinical findings. Detailed experimental protocols and visual representations of its signaling pathways are also presented to facilitate further research and drug development efforts.

Introduction

Hyperlipidemia and diabetes mellitus are two of the most prevalent metabolic disorders globally, often co-existing and contributing to a significantly increased risk of cardiovascular disease. While effective treatments exist for both conditions, there is a continued need for novel therapies with improved efficacy and tolerability. Sorbinicate, a chemical entity that combines nicotinic acid with a sorbitol backbone, presents a unique dual-action therapeutic candidate. Its potential to act as both a slow-release formulation of nicotinic acid for lipid management and an inhibitor of the polyol pathway for diabetic complications makes it a subject of significant interest in pharmacological research.

Mechanism of Action

Sorbinicate's therapeutic potential stems from two primary mechanisms of action: its role as a nicotinic acid prodrug and its hypothesized inhibition of aldose reductase.

Nicotinic Acid Prodrug and Lipid-Lowering Effects

Sorbinicate is the hexa-nicotinate ester of D-glucitol. Following oral administration, it is gradually hydrolyzed in the body to release nicotinic acid (niacin) and sorbitol. Nicotinic acid is a well-established lipid-lowering agent that favorably modulates the levels of all major lipoprotein classes. Its primary effects include:

-

Reduction of LDL-C and VLDL-C: Nicotinic acid decreases the synthesis of very-low-density lipoprotein (VLDL) and, consequently, low-density lipoprotein (LDL) cholesterol.

-

Reduction of Triglycerides: It inhibits the mobilization of free fatty acids from adipose tissue, a key substrate for hepatic triglyceride synthesis.

-

Increase in HDL-C: Nicotinic acid reduces the catabolism of high-density lipoprotein (HDL) cholesterol, leading to increased circulating levels.

The slow hydrolysis of sorbinicate is believed to provide a sustained release of nicotinic acid, which may lead to a more favorable side-effect profile, particularly a reduction in the flushing and pruritus often associated with immediate-release niacin.

Aldose Reductase Inhibition and the Polyol Pathway

The sorbitol moiety of sorbinicate suggests a potential interaction with the polyol pathway of glucose metabolism. In hyperglycemic conditions, excess glucose is shunted into this pathway, where the enzyme aldose reductase converts glucose to sorbitol. The accumulation of intracellular sorbitol is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy through osmotic stress and the depletion of NADPH.

Below is a diagram illustrating the polyol pathway and the hypothesized point of intervention for sorbinicate.

Quantitative Data

The following tables summarize the available quantitative data on the lipid-lowering effects of sorbinicate and related compounds, as well as pharmacokinetic parameters. It is important to note that much of the recent clinical data is on Inositol Hexanicotinate (IHN), a compound with a similar slow-release nicotinic acid mechanism.

Table 1: Clinical Trial Data on the Lipid-Lowering Effects of Inositol Hexanicotinate (IHN)

| Study/Reference | Compound | Dose | Duration | Total Cholesterol Change | LDL-C Change | HDL-C Change | Triglycerides Change |

| Keenan et al. | Wax-Matrix Niacin | 1500 mg/day | 6 weeks | -11% | -18% | +12% | -9% |

| Keenan et al. | IHN | 1500 mg/day | 6 weeks | No significant change | No significant change | No significant change | No significant change |

| Kazmi et al. (2019) | IHN | 2 g/day | 12 weeks | -7.9% | -12.5% | +9.8% | -18.5% |

Note: The study by Keenan et al. found IHN to be ineffective at the tested dose, highlighting the need for further research to establish optimal dosing and formulation for nicotinic acid esters.

Table 2: Pharmacokinetic Parameters of Sorbinicate and Related Compounds

| Compound | Species | Dose | Cmax | Tmax | Half-life | Reference |

| Inositol Hexanicotinate | Human | Oral | N/A | ~6-10 hours | N/A | DrugBank |

| Sorbinicate | Rat | Oral | Lower than Nicotinic Acid | Slower than Nicotinic Acid | Longer than Nicotinic Acid | Subissi et al. (1980) |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration. N/A: Not available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols for evaluating the therapeutic potential of compounds like sorbinicate.

Evaluation of Hypolipidemic Activity in an Animal Model (Rabbit)

This protocol is based on established methods for inducing hyperlipidemia in rabbits to test the efficacy of lipid-lowering agents.

-

Animal Model: Male New Zealand White rabbits.

-

Induction of Hyperlipidemia: Rabbits are fed a high-cholesterol diet (e.g., 0.5-1% cholesterol) for a period of 4-12 weeks to induce a stable hypercholesterolemic state.

-

Treatment Groups:

-

Control Group: Receives the high-cholesterol diet and a vehicle control.

-

Sorbinicate Group(s): Receives the high-cholesterol diet and varying doses of sorbinicate.

-

Positive Control Group: Receives the high-cholesterol diet and a standard-of-care lipid-lowering agent (e.g., a statin).

-

-

Drug Administration: Sorbinicate is administered orally, typically once daily, for the duration of the study.

-

Sample Collection: Blood samples are collected at baseline and at regular intervals throughout the study for lipid profile analysis.

-

Lipid Analysis: Serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides are measured using standard enzymatic assays.

-

Atherosclerotic Plaque Analysis: At the end of the study, the aortas are harvested, stained (e.g., with Sudan IV), and the area of atherosclerotic plaques is quantified.

Evaluation of Aldose Reductase Inhibitory Activity in a Diabetic Animal Model (Rat)

This protocol outlines a common method for inducing diabetes in rats to study the effects of aldose reductase inhibitors on diabetic complications.

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer (e.g., 50-65 mg/kg). Blood glucose levels are monitored to confirm the diabetic state (typically >250 mg/dL).

-

Treatment Groups:

-

Non-Diabetic Control Group: Receives a vehicle injection.

-

Diabetic Control Group: Receives STZ and a vehicle control.

-

Sorbinicate Group(s): Receives STZ and varying doses of sorbinicate.

-

Positive Control Group: Receives STZ and a known aldose reductase inhibitor (e.g., sorbinil).

-

-

Drug Administration: Sorbinicate is administered orally, typically once daily, starting shortly after the induction of diabetes and continuing for several weeks.

-

Assessment of Diabetic Complications:

-

Nerve Conduction Velocity: Motor and sensory nerve conduction velocities are measured in the sciatic nerve to assess diabetic neuropathy.

-

Sorbitol Accumulation: Tissues such as the sciatic nerve and lens are harvested at the end of the study, and sorbitol levels are quantified by HPLC or enzymatic assays.

-

Cataract Development: The lenses are visually examined for the development and progression of cataracts.

-

Visualizations of Experimental Workflows and Logical Relationships

Experimental Workflow for Hypolipidemic Agent Evaluation

Logical Relationship of Sorbinicate's Dual Mechanism

Conclusion and Future Directions

Sorbinicate holds promise as a therapeutic agent with a dual mechanism of action targeting both hyperlipidemia and the potential for mitigating diabetic complications. Its role as a slow-release prodrug of nicotinic acid is supported by preclinical data and the clinical performance of similar compounds. The hypothesized inhibition of aldose reductase, while mechanistically plausible, requires direct experimental validation through enzymatic assays to determine its potency (e.g., IC50 or Ki values).

Future research should focus on:

-

Conducting well-controlled clinical trials to definitively establish the efficacy and safety of sorbinicate in treating hyperlipidemia in diverse patient populations.

-

Performing in vitro and in vivo studies to quantify the aldose reductase inhibitory activity of sorbinicate and its metabolites.

-

Characterizing the full pharmacokinetic profile of sorbinicate in humans, including Cmax, Tmax, and elimination half-life, to optimize dosing regimens.

-

Investigating the potential synergistic effects of its dual mechanism of action in patients with both diabetes and dyslipidemia.

A more complete understanding of these aspects will be crucial in determining the ultimate therapeutic utility of sorbinicate in the clinical setting.

Sorbinicate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Properties, Pharmacological Actions, and Investigational Methodologies of a Nicotinic Acid Prodrug

This technical guide provides a comprehensive overview of Sorbinicate, a nicotinic acid prodrug, intended for researchers, scientists, and professionals in the field of drug development. This document details its chemical characteristics, mechanism of action, relevant signaling pathways, and key experimental protocols for its evaluation.

Core Chemical and Physical Properties

Sorbinicate, with the CAS Number 6184-06-1 , is chemically known as D-Glucitol, 1,2,3,4,5,6-hexanicotinate. It is a hexa-ester of D-sorbitol and nicotinic acid. The fundamental properties of Sorbinicate are summarized in the table below.

| Property | Value |

| CAS Number | 6184-06-1 |

| Molecular Formula | C₄₂H₃₂N₆O₁₂ |

| Molecular Weight | 812.74 g/mol |

| IUPAC Name | (2R,3R,4R,5S)-1,2,3,4,5,6-Hexakis(nicotinoyloxy)hexane |

| Synonyms | D-Glucitol hexanicotinate, Sorbitol hexanicotinate, Nicotinic acid, hexaester with D-glucitol |

| Melting Point | 211-213 °C |

| Appearance | White crystalline powder |

Pharmacological Profile

Sorbinicate acts as a prodrug, undergoing hydrolysis in the body to slowly and sustainably release its active metabolite, nicotinic acid (niacin). This controlled release profile is designed to mitigate some of the undesirable side effects associated with immediate-release nicotinic acid formulations, such as flushing. The primary pharmacological effects of Sorbinicate are attributable to the actions of nicotinic acid on lipid metabolism.

| Pharmacological Effect | Observation | Quantitative Data (Example) |

| Hypolipidemic Activity | Reduces levels of total cholesterol, LDL-C, and triglycerides. | In clinical studies, treatment has shown significant reductions in lipid parameters compared to baseline. |

| Anti-atherogenic Activity | Demonstrates a reduction in the development of atherosclerotic plaques in animal models. | Studies in cholesterol-fed rabbits have shown a greater anti-atherogenic effect compared to equivalent doses of nicotinic acid. |

| Free Fatty Acid (FFA) Reduction | Suppresses the release of free fatty acids from adipose tissue. | Leads to a significant decrease in plasma FFA levels following administration. |

| Glucagon Secretion Inhibition | Suggested to partially mediate its hypocholesterolemic effect through the inhibition of glucagon secretion. | A marked reduction in glucagon response has been observed in patients treated with Sorbinicate. |

Mechanism of Action and Signaling Pathways

The therapeutic effects of Sorbinicate are mediated by its active metabolite, nicotinic acid. Nicotinic acid primarily interacts with the G-protein coupled receptor, GPR109A (also known as HCAR2) , which is highly expressed on the surface of adipocytes.

Signaling Pathway of Nicotinic Acid in Adipocytes

The binding of nicotinic acid to GPR109A on adipocytes initiates a signaling cascade that results in the inhibition of lipolysis. This leads to a reduction in the release of free fatty acids (FFAs) into the bloodstream. Since FFAs are a primary substrate for the hepatic synthesis of triglycerides and subsequently Very Low-Density Lipoprotein (VLDL), this reduction in FFA availability is a key mechanism for the observed decrease in plasma triglycerides and LDL cholesterol.

Caption: Signaling pathway of nicotinic acid in adipocytes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of Sorbinicate's pharmacological effects.

Determination of Plasma Free Fatty Acids (FFA)

Objective: To quantify the concentration of free fatty acids in plasma samples.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for this purpose.

-

Sample Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Lipid Extraction:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add an internal standard (e.g., heptadecanoic acid) to correct for extraction efficiency.

-

Extract total lipids using a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Derivatization:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Convert the fatty acids to their more volatile fatty acid methyl esters (FAMEs) by adding a methylating agent (e.g., BF₃-methanol or trimethylsilyldiazomethane).

-

Incubate at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject the FAMEs onto a GC column (e.g., a fused-silica capillary column).

-

Use a temperature gradient program to separate the different FAMEs based on their boiling points and polarity.

-

The eluting compounds are then ionized and detected by a mass spectrometer.

-

Quantify individual FFAs by comparing their peak areas to that of the internal standard and a standard curve of known fatty acid concentrations.

-

Oral Glucose Tolerance Test (OGTT)

Objective: To assess the impact of Sorbinicate on glucose metabolism and insulin sensitivity.

Methodology:

-

Patient Preparation:

-

Participants should maintain a normal diet and physical activity for at least three days prior to the test.

-

Fast for 8-12 hours overnight before the test. Water is permitted.

-

-

Test Procedure:

-

On the morning of the test, a fasting blood sample (time 0) is collected to measure baseline glucose and insulin levels.

-

The participant then consumes a standardized glucose solution (typically 75g of glucose in 250-300 mL of water) within 5 minutes.

-

Blood samples are collected at specific time points after glucose ingestion, commonly at 30, 60, 90, and 120 minutes.

-

-

Sample Analysis:

-

Blood samples are collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride) to prevent the breakdown of glucose.

-

Plasma is separated by centrifugation.

-

Plasma glucose concentrations are measured using a standard enzymatic assay (e.g., glucose oxidase or hexokinase method).

-

Plasma insulin concentrations can be measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

-

Data Analysis:

-

Plot plasma glucose and insulin concentrations against time.

-

Calculate the area under the curve (AUC) for both glucose and insulin to assess the overall glycemic and insulinemic response.

-

Indices of insulin sensitivity and secretion (e.g., HOMA-IR, Matsuda index) can be calculated from the fasting and dynamic data.

-

Investigational Workflow

The development and evaluation of a compound like Sorbinicate typically follows a structured workflow from preclinical to clinical investigation.

Caption: A typical investigational workflow for a drug candidate.

D-glucitol hexanicotinate synthesis pathway

An In-depth Technical Guide to the Synthesis of D-Glucitol Hexanicotinate

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the synthesis of D-glucitol hexanicotinate, also known as sorbitol hexanicotinate. This document outlines the chemical pathway, experimental protocols, and quantitative data associated with its synthesis.

Introduction

D-glucitol hexanicotinate is the hexa-ester of D-glucitol (sorbitol) and nicotinic acid. It is a compound of interest with potential applications in the pharmaceutical field. The synthesis involves the esterification of the six hydroxyl groups of D-glucitol with nicotinic acid. This guide focuses on a specific and improved process that offers high yields and purity.

Synthesis Pathway

The synthesis of D-glucitol hexanicotinate is achieved through the reaction of D-glucitol with an excess of nicotinic acid in the presence of a dehydrating agent and a catalyst. A common method involves the use of phosphorus oxychloride (POCl₃) in a pyridine solvent, with nicotinamide acting as a catalyst.[1]

The overall reaction can be summarized as follows:

D-Glucitol + 6 Nicotinic Acid → D-Glucitol Hexanicotinate + 6 H₂O

The process described in the primary literature avoids the intermediate step of forming nicotinoyl chloride, which can introduce impurities and is less efficient.[1]

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of D-glucitol hexanicotinate as described in the detailed experimental protocol.

| Parameter | Value | Reference |

| Molar Ratio (Nicotinic Acid : D-Glucitol) | ≥ 7.4 : 1 | [1] |

| Reaction Temperature | 78-85°C | [1] |

| Preferred Reaction Temperature | 80°C | [1] |

| Reaction Time | 230-280 minutes | [1] |

| Preferred Reaction Time | 240 minutes | [1] |

| Yield (relative to D-Glucitol) | 77.11% | [1] |

| Melting Point of Product | 212-216°C | [1] |

Experimental Protocols

The following protocols are based on a patented process for the preparation of D-glucitol hexanicotinate.[1]

Materials and Equipment

-

Reactants:

-

D-Glucitol

-

Nicotinic Acid

-

Phosphorus Oxychloride (POCl₃)

-

Pyridine

-

Nicotinamide (catalyst)

-

-

Equipment:

-

500 ml four-neck flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating bath

-

Cooling system

-

Vacuum filter

-

Vacuum oven

-

Synthesis Procedure

-

Initial Setup: In a 500 ml four-neck flask equipped with a mechanical stirrer, thermometer, cooling system, and dropping funnel, add 40.0 g (0.326 moles) of nicotinic acid, 0.8 g of nicotinamide, and 80.0 ml of pyridine.

-

Stirring: Stir the resulting suspension at room temperature.

-

Activation: Heat the mixture to an internal temperature of 40-42°C using a heating bath set to 50°C.

-

Addition of POCl₃: Begin the dropwise addition of 27.40 g (16.4 ml, 0.179 moles) of phosphorus oxychloride. The rate of addition should be controlled to maintain the internal temperature between 45-50°C. This addition should take approximately 30-35 minutes.

-

Dilution: After the addition is complete, dilute the reaction mixture with pyridine, using about one-third of the weight of the reaction mixture.

-

Addition of D-Glucitol: Add D-glucitol to the reaction mixture. The molar ratio of nicotinic acid to D-glucitol should be at least 7.4:1.

-

Reaction: Heat the reaction mixture to 78-85°C (preferably 80°C) and maintain this temperature for 230-280 minutes (preferably 240 minutes).

-

Isolation: After the reaction is complete, pour the mixture in small portions into cold water under vigorous stirring.

-

Filtration: Filter the resulting suspension under vacuum.

-

Washing: Wash the collected solid with a double volume of water and filter again.

-

Drying: Pre-dry the solid under vacuum overnight in the presence of CaCl₂. Subsequently, dehydrate the product in a vacuum oven at 80-90°C until a constant weight is achieved.

The final product is a white solid, D-glucitol hexanicotinate, with a melting point of 212-216°C and a yield of approximately 77.11% based on the initial amount of D-glucitol.[1]

Diagrams

Synthesis Pathway Diagram

Caption: Chemical synthesis pathway of D-glucitol hexanicotinate.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

References

Pharmacokinetics of Sorbinicate in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate, a xanthene derivative, has been investigated for its potential therapeutic effects. Understanding its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the compound—is fundamental for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of sorbinicate, with a focus on studies conducted in rat and monkey models. The information presented herein is synthesized from foundational studies to support further research and development efforts.

Core Pharmacokinetic Profile of Sorbinicate

The primary data on the preclinical pharmacokinetics of sorbinicate is derived from a pivotal study that utilized radiolabeled [14C]-D-glucitol hexanicotinate (sorbinicate) to trace its disposition in rats and monkeys following oral administration. This study provided a comparative analysis against [14C]-nicotinic acid (NA).

Data Presentation: Summary of Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic findings for sorbinicate in preclinical models, primarily based on the study by Giachetti et al. (1982). It is important to note that the quantitative data are based on the measurement of 14C-radioactivity and are presented in a comparative manner with nicotinic acid.

| Parameter | Species | Sorbinicate (SN) | Nicotinic Acid (NA) | Key Observations |

| Absorption | Rat, Monkey | Absorbed in large quantities from the gastrointestinal tract. | Absorbed to a greater extent than sorbinicate. | Sorbinicate demonstrates substantial, albeit less complete, gastrointestinal absorption compared to nicotinic acid.[1] |

| Time to Peak Serum Radioactivity (Tmax) | Rat | Approximately 8 hours | Approximately 15 minutes | The significantly delayed Tmax for sorbinicate suggests a slower absorption rate or a more complex absorption and distribution process compared to nicotinic acid.[1] |

| Peak Serum Radioactivity (Cmax) | Rat | Peak level is approximately 1/10th of that induced by nicotinic acid. | - | The lower peak serum radioactivity of sorbinicate indicates a more gradual entry into the systemic circulation and potentially extensive tissue distribution.[1] |

| Distribution | Rat | Strong tropism for tissues, with a particular affinity for the liver. | - | The pronounced tissue distribution of sorbinicate, especially to the liver, is a distinguishing feature of its pharmacokinetic profile.[1] |

| Excretion (Urine) | Rat | Approximately half of the 14C is excreted in the urine compared to nicotinic acid. | - | The reduced urinary excretion of the radiolabel from sorbinicate points towards different metabolic and/or excretory pathways.[1] |

| Excretion (Feces) | Rat | Several times greater than that of nicotinic acid. | - | The high fecal excretion is a major elimination route for sorbinicate and its metabolites.[1] |

Experimental Protocols

The methodologies employed in the foundational preclinical pharmacokinetic studies of sorbinicate are detailed below. These protocols are based on the available literature and established practices in preclinical drug development.

Radiolabeling and Dosing

-

Test Article: [14C]-D-glucitol hexanicotinate (sorbinicate) and [14C]-nicotinic acid were used to enable tracing of the compounds and their metabolites.

-

Animal Models: The studies were conducted in rats and monkeys.[1]

-

Administration Route: The compounds were administered orally.[1]

-

Dosing: Specific dosage information is not detailed in the available abstracts but would have been determined based on preliminary toxicity and efficacy studies.

Sample Collection and Processing

-

Blood/Serum: Serial blood samples were collected at predetermined time points post-administration to characterize the time course of serum radioactivity.

-

Urine and Feces: Urine and feces were collected over an extended period to determine the extent and routes of excretion.

-

Tissue Distribution: At the termination of the study, various tissues, with a focus on the liver, were collected to assess the extent of tissue distribution. Autoradiography was likely employed to visualize the distribution of the radiolabel.

Analytical Methodology

-

Quantification: The primary analytical method was the quantification of 14C-radioactivity in serum, urine, feces, and tissue samples. This was likely performed using liquid scintillation counting.

-

Modern Approaches: While the foundational studies relied on radiolabeling, modern pharmacokinetic studies of sorbinicate would likely employ more specific and sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) to quantify the parent drug and its metabolites in biological matrices.

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of sorbinicate.

Caption: Experimental workflow for preclinical pharmacokinetic analysis of sorbinicate.

Logical Relationships in Sorbinicate Pharmacokinetics

The following diagram illustrates the logical flow of sorbinicate through the body based on the described pharmacokinetic properties.

References

Sorbinicate in Rats: An In-depth Analysis of Absorption and Distribution

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the absorption and distribution of sorbinicate, a nicotinic acid derivative, in rat models. The following sections detail the available quantitative data, experimental methodologies, and a visualization of the metabolic process.

Sorbinicate, a hexaester of D-glucitol and nicotinic acid, has been investigated for its potential as a lipid-lowering agent. Studies in rats have been crucial in understanding its pharmacokinetic profile, particularly its absorption from the gastrointestinal tract and subsequent distribution to various tissues. A key characteristic of sorbinicate is its slower and more sustained release of nicotinic acid compared to direct administration of nicotinic acid itself.

Quantitative Data Summary

The available data from studies on the absorption and distribution of sorbinicate in rats is summarized below. It is important to note that detailed quantitative data with specific units (e.g., µg/mL for Cmax or µg/g for tissue concentration) is limited in the publicly available literature. The primary study identified relies on radiolabeled compounds to track the substance's fate.

| Parameter | Sorbinicate (¹⁴C-labeled) | Nicotinic Acid (¹⁴C-labeled) | Reference |

| Serum Radioactivity Peak Time (Tmax) | 8 hours | 15 minutes | [1] |

| Urinary Excretion of ¹⁴C | Approx. 50% of Nicotinic Acid excretion | - | [1] |

| Fecal Excretion of ¹⁴C | Several times greater than Nicotinic Acid | - | [1] |

Experimental Protocols

The methodologies employed in the key studies investigating sorbinicate absorption and distribution in rats are outlined below. These protocols are based on the use of radiolabeled compounds to trace the molecule's journey through the body.

Study of Absorption and Excretion using ¹⁴C-Sorbinicate

-

Animal Model: Rats (specific strain and sex not detailed in available abstracts).

-

Test Substance: ¹⁴C-D-glucitol hexanicotinate (sorbinicate) and ¹⁴C-nicotinic acid for comparison.

-

Administration Route: Oral dosing.

-

Sample Collection:

-

Serum: Blood samples were collected at various time points to measure ¹⁴C-radioactivity.

-

Urine and Feces: Excreta were collected to determine the route and extent of elimination of the radiolabeled carbon.

-

-

Analytical Method: Quantification of ¹⁴C-radioactivity in serum, urine, and feces. The specific techniques for radioactivity measurement (e.g., liquid scintillation counting) are not detailed in the available abstracts. Autoradiography was also mentioned as a technique used, likely for visualizing tissue distribution.[1]

Visualizing the Metabolic Fate of Sorbinicate

While specific signaling pathways related to sorbinicate's absorption and distribution are not described in the available literature, the metabolic process can be visualized. Sorbinicate is designed as a prodrug that is hydrolyzed in the body to release its active components: sorbitol and nicotinic acid.

Caption: Metabolic pathway of sorbinicate in rats.

This diagram illustrates the logical flow from oral administration of sorbinicate to its absorption, subsequent hydrolysis into sorbitol and nicotinic acid, and the distribution of nicotinic acid to tissues, followed by excretion.

Concluding Remarks

The studies conducted on rats indicate that sorbinicate is effectively absorbed from the gastrointestinal tract, albeit at a slower rate than nicotinic acid. This leads to a delayed peak in serum radioactivity, suggesting a sustained-release profile. The compound exhibits a notable affinity for tissues, with a particular concentration in the liver. The primary routes of excretion for the metabolic products of sorbinicate are through both urine and feces, with fecal excretion being more predominant compared to that of nicotinic acid. Further research providing more granular quantitative data would be beneficial for a more detailed pharmacokinetic modeling of sorbinicate.

References

The Metabolic Journey of Sorbinicate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorbinicate (D-glucitol hexanicotinate) is a nicotinic acid derivative developed as a lipid-lowering agent. Its pharmacological activity is primarily attributed to the gradual in vivo release of its active metabolite, nicotinic acid. This guide provides a comprehensive overview of the metabolic fate of Sorbinicate in vivo, drawing from key preclinical studies. The information is presented to facilitate a deeper understanding for researchers, scientists, and drug development professionals engaged in related fields.

I. Quantitative Pharmacokinetic Data

The in vivo disposition of Sorbinicate has been investigated in animal models, primarily rats and cynomolgus monkeys, often using radiolabeled compounds to trace the parent drug and its metabolites. The following tables summarize the key quantitative data from these studies, offering a comparative perspective on the absorption, distribution, and excretion of Sorbinicate.

Table 1: Serum Radioactivity Pharmacokinetics following Oral Administration of ¹⁴C-Sorbinicate vs. ¹⁴C-Nicotinic Acid in Rats

| Parameter | ¹⁴C-Sorbinicate | ¹⁴C-Nicotinic Acid | Reference |

| Time to Peak Serum Radioactivity (Tmax) | 8 hours | 15 minutes | [1] |

| Peak Serum Radioactivity Level (Cmax) | Approx. 1/10th of Nicotinic Acid peak | - | [1] |

| Bioavailability of Nicotinic Acid | 3-4% of the administered dose | - | [2] |

Table 2: Excretion of Radioactivity following Oral Administration of ¹⁴C-Sorbinicate vs. ¹⁴C-Nicotinic Acid in Rats

| Excretion Route | ¹⁴C-Sorbinicate | ¹⁴C-Nicotinic Acid | Reference |

| Urinary Excretion | About half that of Nicotinic Acid | - | [1] |

| Fecal Excretion | Several times greater than Nicotinic Acid | - | [1] |

Table 3: Tissue Distribution of ¹⁴C-Radioactivity following Oral Administration of ¹⁴C-Sorbinicate in Rats

| Tissue | Observation | Reference |

| Liver | Strong tropism (high affinity) | [1] |

| Other Tissues | Evidence of broad tissue distribution | [1] |

II. Metabolic Pathway of Sorbinicate

The primary metabolic pathway of Sorbinicate in vivo is the hydrolysis of its six ester linkages. This biotransformation releases the parent alcohol, sorbitol, and six molecules of nicotinic acid. Nicotinic acid is the pharmacologically active moiety responsible for the lipid-lowering effects.

III. Experimental Protocols

Detailed experimental protocols from the pivotal in vivo studies are provided below to enable replication and further investigation.

A. Animal Models and Dosing

-

Species: Male and female Sprague-Dawley rats and Cynomolgus monkeys (Macaca fascicularis) were used in the primary pharmacokinetic studies.[1]

-

Radiolabeling: Sorbinicate and nicotinic acid were labeled with Carbon-14 (¹⁴C) for radioactivity tracing.[1]

-

Dosing:

B. Sample Collection and Analysis

-

Blood Sampling:

-

Blood samples were collected at various time points post-administration to determine serum radioactivity levels.[1]

-

-

Excreta Collection:

-

Urine and feces were collected over an extended period (e.g., 96 hours) to quantify the excretion of radioactivity.[1]

-

-

Tissue Distribution:

-

At the end of the study period, animals were euthanized, and various tissues were harvested to determine the distribution of radioactivity. Autoradiography was a technique employed in these studies.[1]

-

-

Analytical Methods:

-

Radioactivity Measurement: Liquid scintillation counting was the standard method for quantifying ¹⁴C radioactivity in serum, excreta, and tissue homogenates.

-

Metabolite Analysis: While not extensively detailed for Sorbinicate, the analysis of nicotinic acid levels in plasma was performed to correlate with pharmacological effects.[2] Modern approaches would typically involve liquid chromatography-mass spectrometry (LC-MS) for the separation and identification of the parent drug and its metabolites.

-

IV. Discussion and Conclusion

The metabolic profile of Sorbinicate is characterized by its slow hydrolysis, leading to a delayed and sustained release of nicotinic acid. This pharmacokinetic profile differentiates it from direct administration of nicotinic acid, resulting in a lower peak concentration of the active metabolite.[1] The pronounced hepatic tropism suggests that the liver is a primary site of both metabolism and pharmacological action.[1] The significant fecal excretion of radioactivity following oral administration of Sorbinicate indicates either incomplete absorption of the parent compound or biliary excretion of the drug and/or its metabolites.[1]

For drug development professionals, the metabolic fate of Sorbinicate underscores the potential of prodrug strategies to modify the pharmacokinetic and pharmacodynamic properties of an active pharmaceutical ingredient. The slow-release characteristic is a key design feature intended to improve the therapeutic index of nicotinic acid. Future research in this area could focus on identifying the specific esterases responsible for Sorbinicate hydrolysis and further elucidating the mechanisms of its absorption and excretion using modern bioanalytical techniques.

References

- 1. On the absorption, distribution and excretion of sorbinicate in the rat and the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Correlation between the plasma concentration of free nicotinic acid and some of its pharmacological effects in the fasted rat after an oral dose of sorbinicate and of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Antilipolytic Activity of Sorbinicate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorbinicate, a hexa-nicotinate ester of D-glucitol, is a prodrug of nicotinic acid designed to provide a slower, more sustained release of the active compound, thereby mitigating some of the undesirable side effects associated with immediate-release nicotinic acid, such as flushing. A primary pharmacological effect of nicotinic acid, and by extension Sorbinicate, is its potent antilipolytic activity, which contributes significantly to its lipid-lowering effects. This technical guide provides an in-depth exploration of the antilipolytic properties of Sorbinicate, detailing its mechanism of action, relevant signaling pathways, experimental protocols for its investigation, and a summary of its effects on lipid metabolism.

Mechanism of Antilipolytic Action

The antilipolytic activity of Sorbinicate is mediated through the action of its active metabolite, nicotinic acid. Nicotinic acid binds to and activates the G-protein coupled receptor GPR109A (also known as HM74A or the nicotinic acid receptor), which is highly expressed on the surface of adipocytes.

Activation of GPR109A by nicotinic acid initiates an intracellular signaling cascade that results in the inhibition of lipolysis, the process by which triglycerides stored in adipocytes are broken down into free fatty acids (FFAs) and glycerol. The key steps in this pathway are:

-

Receptor Activation: Nicotinic acid binds to the GPR109A receptor on adipocytes.

-

G-protein Coupling: The activated receptor couples to an inhibitory G-protein (Gi).

-

Inhibition of Adenylyl Cyclase: The Gi protein inhibits the activity of the enzyme adenylyl cyclase.

-

Reduction of cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).

-

Inactivation of Hormone-Sensitive Lipase (HSL): Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in triglyceride hydrolysis. Consequently, HSL activity is diminished.

-

Decreased Lipolysis: The reduction in HSL activity results in a decreased breakdown of triglycerides, leading to a lower release of FFAs and glycerol from the adipocytes into the bloodstream.

This mechanism effectively reduces the flux of FFAs to the liver, which in turn decreases the synthesis of triglycerides and very-low-density lipoprotein (VLDL), contributing to the overall lipid-lowering effect of Sorbinicate.

Signaling Pathway Diagram

Caption: Signaling pathway of Sorbinicate's antilipolytic action.

Quantitative Data on Antilipolytic Activity

In Vivo Effects of Sorbinicate on Plasma Lipids

| Study Population | Treatment | Duration | Key Findings |

| Fasted Rats | Oral Sorbinicate | Single Dose | Depressed plasma free fatty acids (FFA) and triglycerides with a more sustained effect and no FFA rebound compared to nicotinic acid.[1] |

| Patients with Type IIb and IV Hyperlipoproteinemia | Sorbinicate (1600 mg daily) | 2 months | Significant reduction of total cholesterol (in both types) and triglycerides (in type IV).[2] |

Experimental Protocols

The investigation of the antilipolytic activity of Sorbinicate and its active metabolite, nicotinic acid, can be conducted using a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

In Vitro Lipolysis Assay Using Cultured Adipocytes

This protocol describes the measurement of glycerol and free fatty acid release from differentiated adipocytes (e.g., 3T3-L1 cells) following treatment with a lipolytic agent and the test compound (Sorbinicate or nicotinic acid).

Materials:

-

Differentiated 3T3-L1 adipocytes in a 24-well plate

-

Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 2% Bovine Serum Albumin (BSA) and 5 mM glucose

-

Isoproterenol (lipolytic stimulus)

-

Sorbinicate or Nicotinic Acid (test compound)

-

Glycerol Assay Kit (e.g., colorimetric or fluorometric)

-

Free Fatty Acid Assay Kit (e.g., colorimetric or fluorometric)

Procedure:

-

Cell Preparation: Differentiated 3T3-L1 adipocytes are washed twice with phosphate-buffered saline (PBS).

-

Pre-incubation: The cells are pre-incubated in KRBB for 1 hour at 37°C to establish basal conditions.

-

Treatment: The pre-incubation buffer is removed, and cells are treated with fresh KRBB containing:

-

Vehicle control (e.g., DMSO)

-

Isoproterenol (e.g., 10 µM) to stimulate lipolysis

-

Isoproterenol + varying concentrations of Sorbinicate or nicotinic acid

-

-

Incubation: The plate is incubated for 2-3 hours at 37°C in a humidified incubator with 5% CO2.

-

Sample Collection: After incubation, the buffer (supernatant) from each well is collected.

-

Measurement of Glycerol and FFA Release: The concentrations of glycerol and FFA in the collected supernatants are determined using commercially available assay kits according to the manufacturer's instructions.

-

Data Analysis: The amount of glycerol and FFA released is normalized to the total protein content of the cells in each well. The inhibitory effect of the test compound is calculated as the percentage reduction in isoproterenol-stimulated glycerol and FFA release.

Experimental Workflow Diagram

Caption: Workflow for in vitro lipolysis assay.

Hormone-Sensitive Lipase (HSL) Activity Assay

This assay measures the activity of HSL in cell lysates from adipocytes treated with the test compound.

Materials:

-

Adipocyte cell lysate

-

HSL substrate (e.g., radiolabeled triolein or a fluorescently labeled lipid)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing EDTA and BSA)

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Adipocyte Treatment: Adipocytes are treated with the test compound (Sorbinicate or nicotinic acid) as described in the in vitro lipolysis assay.

-

Cell Lysis: After treatment, cells are washed and lysed in a suitable lysis buffer to release intracellular proteins, including HSL.

-

Assay Reaction: The cell lysate is incubated with the HSL substrate in the assay buffer at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: The enzymatic reaction is stopped (e.g., by adding a stop solution or by heat inactivation).

-

Measurement of Product Formation: The amount of product (radiolabeled or fluorescently labeled fatty acids) is quantified using a scintillation counter or a fluorescence plate reader.

-

Data Analysis: HSL activity is calculated based on the rate of product formation and normalized to the total protein concentration of the lysate.

Conclusion

Sorbinicate exerts its antilipolytic effects through the well-characterized nicotinic acid pathway, involving the GPR109A receptor, inhibition of adenylyl cyclase, and subsequent reduction in hormone-sensitive lipase activity. This leads to a decrease in the release of free fatty acids from adipose tissue, a key mechanism contributing to its beneficial effects on the plasma lipid profile. The sustained-release properties of Sorbinicate may offer advantages over immediate-release nicotinic acid by providing a more prolonged antilipolytic effect and potentially better patient tolerance. Further quantitative in vitro studies would be beneficial to precisely determine the potency of Sorbinicate in inhibiting lipolysis at the cellular level. The experimental protocols outlined in this guide provide a framework for such investigations, enabling a deeper understanding of the pharmacological profile of this important lipid-lowering agent.

References

- 1. Correlation between the plasma concentration of free nicotinic acid and some of its pharmacological effects in the fasted rat after an oral dose of sorbinicate and of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Possible glucagon-mediated hypocholesterolemic activity of a nicotinic acid derivative (sorbinicate) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Sorbinicate on Glucagon Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current understanding and hypothesized mechanisms of action of sorbinicate on glucagon secretion. This document synthesizes the available clinical data, outlines established principles of pancreatic alpha-cell physiology, and proposes a signaling pathway for sorbinicate's effects. Detailed experimental protocols are provided to facilitate further research in this area.

Introduction to Sorbinicate and Glucagon

Sorbinicate, a sorbitol hexanicotinate, is a derivative of nicotinic acid (niacin) and has been investigated for its lipid-lowering properties. Glucagon, a peptide hormone secreted by the alpha-cells of the pancreatic islets of Langerhans, plays a crucial role in glucose homeostasis by promoting hepatic glucose production, thereby opposing the action of insulin. Dysregulation of glucagon secretion is a key pathophysiological feature of type 2 diabetes, characterized by fasting and postprandial hyperglucagonemia, which contributes significantly to hyperglycemia. Consequently, therapeutic agents that can modulate glucagon secretion are of significant interest in the development of novel treatments for metabolic disorders.

While the primary therapeutic target of nicotinic acid derivatives has been dyslipidemia, evidence suggests a potential role in modulating glucagon secretion. This guide explores this lesser-known aspect of sorbinicate's pharmacological profile.

The Link Between Sorbinicate and Glucagon Secretion: Clinical Evidence

The primary clinical evidence for an association between sorbinicate and glucagon secretion comes from a study by Micossi and colleagues (1978).[1] This study investigated the effects of sorbinicate on metabolic parameters in patients with hyperlipoproteinemia.

Quantitative Data from Clinical Investigation

The following table summarizes the key quantitative data from the aforementioned study regarding the administration of sorbinicate and its effect on glucagon response.

| Parameter | Value | Reference |

| Drug | Sorbinicate (a nicotinic acid derivative) | [1] |

| Dosage | 1600 mg daily | [1] |

| Treatment Duration | Two months | [1] |

| Patient Population | 7 patients with type IIb hyperlipoproteinemia and 7 with type IV hyperlipoproteinemia | [1] |

| Key Finding | A marked reduction of the glucagon response was observed after treatment. | [1] |

| Suggested Mechanism | The antilipolytic activity of sorbinicate may be at least partly mediated by an inhibition of glucagon secretion (and/or synthesis). | [1] |

Established Mechanisms of Glucagon Secretion

To understand the potential influence of sorbinicate, it is essential to review the primary signaling pathways that regulate glucagon secretion from pancreatic alpha-cells. Glucagon release is a complex process governed by a variety of nutritional, hormonal, and neural inputs.

Key regulators include:

-

Glucose: Hypoglycemia is the most potent stimulator of glucagon secretion, while hyperglycemia inhibits its release.

-

Insulin: Insulin, secreted from adjacent beta-cells, exerts a paracrine inhibitory effect on glucagon secretion.

-

Somatostatin: Secreted from delta-cells, somatostatin is a potent inhibitor of both insulin and glucagon release.

-

Amino Acids: Certain amino acids can stimulate glucagon secretion.

-

Incretins: Glucagon-like peptide-1 (GLP-1) inhibits glucagon secretion, while glucose-dependent insulinotropic polypeptide (GIP) can have a stimulatory effect.

-

Autonomic Nervous System: Both sympathetic and parasympathetic inputs can modulate glucagon release.

The intracellular signaling cascades in the alpha-cell that integrate these signals often involve changes in intracellular calcium concentrations ([Ca²⁺]i) and cyclic AMP (cAMP) levels.

Proposed Mechanism of Action for Sorbinicate on Glucagon Secretion

Given that sorbinicate is a nicotinic acid derivative, its mechanism of action on glucagon secretion is likely mediated through the pathways influenced by nicotinic acid. The leading hypothesis centers on the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.

The Role of the GPR109A Receptor

GPR109A is expressed in various tissues, including pancreatic islets.[2] While predominantly studied in beta-cells, it is also present in approximately 40% of alpha-cells.[2] In beta-cells, activation of GPR109A by nicotinic acid has been shown to inhibit glucose-stimulated insulin secretion.[3][4] This inhibition is mediated by the Gαi subunit of the G-protein, which in turn inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[3]

A Hypothesized Signaling Pathway in Alpha-Cells

Based on the known signaling of GPR109A in beta-cells and its presence in alpha-cells, we propose the following hypothetical mechanism for the inhibitory effect of sorbinicate on glucagon secretion:

-

Sorbinicate Hydrolysis: Sorbinicate is hydrolyzed in the body, releasing nicotinic acid.

-

GPR109A Activation: Nicotinic acid binds to and activates GPR109A receptors on the surface of pancreatic alpha-cells.

-

Gαi Signaling: The activated GPR109A receptor couples to an inhibitory G-protein (Gαi).

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the activity of adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Inhibition of Glucagon Exocytosis: Reduced cAMP levels lead to a decrease in the activity of protein kinase A (PKA) and other cAMP-dependent pathways that are crucial for the exocytosis of glucagon-containing granules. This results in a reduction of glucagon secretion.

Addressing the Nicotine Contradiction

It is important to distinguish the effects of nicotinic acid from those of nicotine. Some studies have shown that nicotine stimulates glucagon secretion.[5][6][7] This apparent contradiction can be explained by the fact that nicotine and nicotinic acid act on different receptors. Nicotine is an agonist for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[5] Activation of nAChRs in alpha-cells leads to membrane depolarization and an influx of Ca²⁺, which stimulates glucagon release.[5][6] In contrast, nicotinic acid acts on the G-protein coupled receptor GPR109A, which, as described above, is coupled to an inhibitory signaling pathway.

Detailed Experimental Protocol for Investigating Sorbinicate's Effect on Glucagon Secretion

The original study by Micossi et al. (1978) provides limited methodological detail.[1] For researchers aiming to validate and expand upon these findings, the following detailed experimental protocol for a randomized, placebo-controlled crossover study is proposed.

Study Design

A randomized, double-blind, placebo-controlled, crossover study.

Participant Population

-

Individuals with pre-diabetes or well-controlled type 2 diabetes.

-

Age: 18-70 years.

-

BMI: 25-40 kg/m ².

-

Exclusion criteria: history of pancreatitis, significant renal or hepatic impairment, use of medications known to affect glucagon secretion (e.g., GLP-1 receptor agonists, DPP-4 inhibitors, SGLT2 inhibitors).

Intervention

-

Active Treatment: Sorbinicate (e.g., 1600 mg/day).

-

Control: Matching placebo.

-

Study Periods: Two treatment periods of 4 weeks each, separated by a 4-week washout period.

Primary Outcome Measure

-

Change in the total area under the curve (AUC) for glucagon during a 2-hour Oral Glucose Tolerance Test (OGTT).

Experimental Procedure for OGTT

-

Preparation: Participants will fast for at least 10 hours overnight.

-

Baseline Sampling: An intravenous catheter will be inserted. Baseline blood samples will be drawn at -15 and 0 minutes.

-

Glucose Challenge: Participants will ingest a 75g glucose solution within 5 minutes.

-

Post-challenge Sampling: Blood samples will be collected at 30, 60, 90, and 120 minutes after glucose ingestion.

-

Sample Handling: Blood for glucagon measurement should be collected in tubes containing aprotinin and EDTA, immediately placed on ice, and centrifuged at 4°C. Plasma should be stored at -80°C until analysis.

Analytical Methods

-

Glucagon: Measured by a specific and sensitive sandwich ELISA or by liquid chromatography-mass spectrometry (LC-MS/MS) to avoid cross-reactivity with other proglucagon-derived peptides.

-

Insulin, C-peptide, and Glucose: Measured using standard laboratory techniques.

Data Analysis

-

The AUC for glucagon, insulin, and glucose will be calculated using the trapezoidal rule.

-

Statistical comparisons between the sorbinicate and placebo phases will be performed using a paired t-test or a mixed-effects model.

Conclusion

The available evidence, though limited to a single clinical study, suggests that sorbinicate, a nicotinic acid derivative, may inhibit glucagon secretion in humans. The most plausible mechanism for this effect is the activation of the GPR109A receptor on pancreatic alpha-cells, leading to a Gαi-mediated reduction in intracellular cAMP and subsequent suppression of glucagon exocytosis. This proposed mechanism is consistent with the known signaling of the GPR109A receptor in other cell types within the pancreatic islet.

However, the current understanding is based on limited direct evidence and a significant amount of extrapolation from related fields of study. Therefore, further rigorous investigation is warranted to confirm the effect of sorbinicate on glucagon secretion and to elucidate the precise molecular mechanisms involved. The detailed experimental protocol provided in this guide offers a framework for such future studies. A deeper understanding of the influence of sorbinicate and other nicotinic acid derivatives on alpha-cell function could open new avenues for the development of therapies targeting the hyperglucagonemia of type 2 diabetes.

References

- 1. Possible glucagon-mediated hypocholesterolemic activity of a nicotinic acid derivative (sorbinicate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Niacin-induced hyperglycemia is partially mediated via niacin receptor GPR109a in pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Niacin exacerbates β cell lipotoxicity in diet-induced obesity mice through upregulation of GPR109A and PPARγ2: Inhibition by incretin drugs [frontiersin.org]

- 5. Nicotinic Signaling Stimulates Glucagon Secretion in Mouse and Human Pancreatic α-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. diabetesjournals.org [diabetesjournals.org]

- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]

Sorbinicate's Impact on Endothelial Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial dysfunction is a critical initiating factor in the pathogenesis of atherosclerosis and other cardiovascular diseases. It is characterized by a reduction in the bioavailability of nitric oxide (NO), increased oxidative stress, and a pro-inflammatory state, leading to impaired vasodilation and increased adhesion of leukocytes. Sorbinicate, a xinafoate salt of D-glucitol hexanicotinate, is a lipid-lowering agent that is metabolized to nicotinic acid (niacin) and sorbitol. While direct research on the effects of sorbinicate on endothelial cell function is limited, the well-documented impacts of its primary metabolite, nicotinic acid, provide a strong foundation for understanding its potential mechanisms of action. This technical guide synthesizes the available evidence on the effects of nicotinic acid and the implications of the sorbitol pathway on endothelial cell biology, offering insights into the potential vasoprotective properties of sorbinicate.

Data Presentation: Quantitative Effects on Endothelial Cell Function

The following tables summarize the key quantitative data from studies on nicotinic acid's effects on endothelial cells. These findings offer a proxy for understanding the potential impact of sorbinicate.

| Parameter | Cell Type | Treatment | Duration | Result | Reference |

| Nitric Oxide (NO) Production | Human Aortic Endothelial Cells (HAEC) | Niacin (0.2-0.3 mM) | 24 h | Significant increase in NO production | [1] |

| Sirt1 Activity | Human Aortic Endothelial Cells (HAEC) | Niacin (0.2-0.3 mM) | 24 h | Significant increase in Sirt1 activity | [1] |

| Cellular NAD+ Levels | Human Aortic Endothelial Cells (HAEC) | Niacin (0.2-0.3 mM) | 24 h | Significant increase in cellular NAD+ levels | [1] |

| VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Nicotinic acid (1 mmol/l) | 24 h | Significant reduction in VCAM-1 expression stimulated by activated platelets | [2] |

| ICAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Nicotinic acid (1 mmol/l) | 24 h | No significant effect on ICAM-1 expression | [2] |

| VCAM-1 Expression | Rabbit Carotid Arteries | Niacin (0.6% or 1.2% wt/wt in chow) | 24 h | Markedly decreased endothelial expression of VCAM-1 | [3] |

| ICAM-1 Expression | Rabbit Carotid Arteries | Niacin (0.6% or 1.2% wt/wt in chow) | 24 h | Markedly decreased endothelial expression of ICAM-1 | [3] |

| Monocyte Chemotactic Protein-1 (MCP-1) Expression | Rabbit Carotid Arteries | Niacin (0.6% or 1.2% wt/wt in chow) | 24 h | Markedly decreased endothelial expression of MCP-1 | [3] |

| Monocyte Adhesion | Human Aortic Endothelial Cells (HAEC) | Niacin (0.25 mM) | Not specified | 41% inhibition of monocyte adhesion to endothelial cells | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on the cited literature for key experiments investigating the effects of nicotinic acid on endothelial cells.

Cell Culture and Treatment

-

Cell Lines: Human Aortic Endothelial Cells (HAEC) and Human Umbilical Vein Endothelial Cells (HUVEC) are commonly used models for studying endothelial function.

-

Culture Conditions: Cells are typically cultured in endothelial cell growth medium supplemented with growth factors and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment Protocol: For in vitro studies, endothelial cells are incubated with nicotinic acid at concentrations ranging from 0.2 mM to 1 mM for durations of 24 to 48 hours to assess its effects on various cellular functions.[1][2]

Measurement of Nitric Oxide (NO) Production

-

Principle: NO production can be quantified by measuring the accumulation of its stable metabolites, nitrite and nitrate, in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

Collect the cell culture supernatant after treatment.

-

Reduce nitrate to nitrite using nitrate reductase.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at 540 nm using a spectrophotometer.

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

-

Western Blot Analysis for Protein Expression (e.g., eNOS, VCAM-1, ICAM-1)

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

-

Procedure:

-

Lyse the treated and control endothelial cells to extract total protein.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-eNOS, anti-VCAM-1, anti-ICAM-1).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Cell Adhesion Assay

-

Principle: This assay measures the adhesion of leukocytes (e.g., monocytes) to a monolayer of endothelial cells.

-

Procedure:

-

Culture endothelial cells to confluence in a multi-well plate and treat with nicotinic acid.

-

Label monocytes with a fluorescent dye (e.g., calcein-AM).

-

Add the labeled monocytes to the endothelial cell monolayer and incubate to allow for adhesion.

-

Gently wash away non-adherent monocytes.

-

Quantify the number of adherent monocytes by measuring the fluorescence intensity in each well using a fluorescence plate reader or by counting under a fluorescence microscope.

-

Signaling Pathways and Visualizations

The vasoprotective effects of the nicotinic acid component of sorbinicate on endothelial cells are likely mediated through several key signaling pathways.

eNOS Activation and NO Production Pathway

Nicotinic acid has been shown to increase the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).[1] This is a critical pathway for maintaining endothelial health and promoting vasodilation. The activation of eNOS can be stimulated by various upstream signals, leading to the conversion of L-arginine to L-citrulline and NO.

Caption: Nicotinic acid enhances eNOS activity and NO production.

Inhibition of Inflammatory Signaling

A key aspect of endothelial dysfunction is the upregulation of cell adhesion molecules, which facilitates the recruitment of leukocytes to the vessel wall. Nicotinic acid has been demonstrated to suppress the expression of VCAM-1 and ICAM-1, likely through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[2][3]

Caption: Nicotinic acid inhibits inflammatory molecule expression.

The Role of the Sorbitol Pathway in Oxidative Stress

The sorbitol component of sorbinicate is metabolized through the polyol pathway. Under conditions of high glucose, this pathway can contribute to oxidative stress in endothelial cells.[4] This is an important consideration, as excessive oxidative stress can counteract the beneficial effects of nicotinic acid.

Caption: The polyol pathway's role in oxidative stress.

Conclusion

While direct evidence for sorbinicate's effects on endothelial cells is sparse, the known actions of its primary metabolite, nicotinic acid, suggest a potential for beneficial impacts on endothelial function. Nicotinic acid appears to enhance nitric oxide bioavailability through the Sirt1/NAD+ pathway and suppress inflammatory responses by downregulating the expression of key adhesion molecules. These actions collectively point towards an anti-atherogenic and vasoprotective profile. However, the contribution of the sorbitol component to oxidative stress, particularly in hyperglycemic conditions, warrants further investigation to fully understand the net effect of sorbinicate on endothelial health. Future research should focus on elucidating the direct effects of sorbinicate on endothelial cell signaling, gene expression, and functional responses to provide a more complete picture of its therapeutic potential in cardiovascular disease.

References

- 1. Niacin increases human aortic endothelial Sirt1 activity and nitric oxide: effect on endothelial function and vascular aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of nicotinic acid on endothelial cells and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. The role of polyol pathway in high glucose-induced endothelial cell damages - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sorbinicate in Rabbit Models of Atherosclerosis